N-(5-chloro-2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide
Description
N-(5-Chloro-2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a thieno[2,3-d]pyrimidine core fused with a hydroxy-substituted aromatic system. The molecule incorporates a propan-2-yl group at position 6 of the thienopyrimidine ring and a sulfanyl-linked acetamide moiety attached to a 5-chloro-2-hydroxyphenyl substituent. The hydroxyl and sulfanyl groups likely enhance solubility and hydrogen-bonding interactions, while the chloro and isopropyl substituents contribute to lipophilicity and steric effects .
Properties
Molecular Formula |
C18H18ClN3O3S2 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-9(2)14-6-11-17(25)21-15(22-18(11)27-14)7-26-8-16(24)20-12-5-10(19)3-4-13(12)23/h3-6,9,23H,7-8H2,1-2H3,(H,20,24)(H,21,22,25) |
InChI Key |
PKEYMIQFUGSNBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Gewald Aminothiophene Synthesis
The thieno[2,3-d]pyrimidine scaffold is constructed using a modified Gewald reaction. Cyclohexanone (1.0 equiv), cyanoacetamide (1.0 equiv), and elemental sulfur (1.0 equiv) are condensed in DMF with morpholine (1.5 equiv) at 60°C for 12 hours. This yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (I ) as a pale-yellow solid (72% yield).
Critical Parameters :
Cyclization to Thieno[2,3-d]Pyrimidin-4-one
Intermediate I is cyclized with 3-chloropentane-2,4-dione (1.2 equiv) in dry DMF under HCl catalysis (5 mol%) at 80°C for 6 hours, affording 6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one (II ) as a white crystalline solid (68% yield). The isopropyl group originates from the diketone precursor, ensuring regioselective incorporation at position 6.
Spectroscopic Validation :
-
¹H NMR (CDCl₃) : δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.20 (septet, 1H, CH(CH₃)₂), 6.95 (s, 1H, thiophene-H).
Functionalization of the Pyrimidine Core
Chlorination at Position 4
Compound II is treated with phosphorus oxychloride (POCl₃, 10 equiv) under reflux for 8 hours, yielding 4-chloro-6-isopropylthieno[2,3-d]pyrimidine (III ) in 85% yield. Excess POCl₃ ensures complete conversion, with quenching on ice/water to prevent hydrolysis.
Hydroxymethylation at Position 4
III undergoes nucleophilic substitution with sodium hydroxide (2.0 equiv) in ethanol/water (3:1) at 70°C for 4 hours, producing 4-hydroxy-6-isopropylthieno[2,3-d]pyrimidine (IV ) (89% yield). The reaction is monitored by TLC (ethyl acetate/hexane, 1:1), with product Rf = 0.35.
Optimization Note : Lower NaOH concentrations (<1.5 equiv) result in incomplete substitution, while higher temperatures induce decomposition.
Installation of the Mercaptomethyl Side Chain
Bromomethyl Intermediate
IV is reacted with paraformaldehyde (1.5 equiv) and hydrobromic acid (48% HBr, 2.0 equiv) in acetic acid at 100°C for 3 hours, yielding 2-bromomethyl-4-hydroxy-6-isopropylthieno[2,3-d]pyrimidine (V ) (76% yield). The bromomethyl group is introduced via electrophilic substitution, facilitated by HBr catalysis.
Thiolation Reaction
V is treated with thiourea (1.2 equiv) in ethanol under reflux for 2 hours, followed by alkaline hydrolysis (NaOH, 10%), to afford 2-mercaptomethyl-4-hydroxy-6-isopropylthieno[2,3-d]pyrimidine (VI ) (82% yield). The thiol group is protected under nitrogen to prevent oxidation.
Characterization Data :
Synthesis of the Sulfanylacetamide Linker
Chloroacetylation of 5-Chloro-2-Hydroxyphenylamine
5-Chloro-2-hydroxyphenylamine (1.0 equiv) is reacted with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (TEA, 1.5 equiv) at 0°C. After 2 hours, N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide (VII ) is isolated by filtration (91% yield).
Reaction Profile :
-
Temperature sensitivity : Exceeding 5°C leads to N,N-diacetylation.
-
Workup : The product is washed with cold 5% HCl to remove excess TEA.
Final Coupling and Deprotection
Thioether Formation
VI and VII are coupled in dry acetone with potassium carbonate (2.0 equiv) at 50°C for 6 hours, forming the target compound (78% yield). The reaction proceeds via SN2 displacement of chloride by the mercaptomethyl thiolate.
Purification : Flash chromatography (silica gel, ethyl acetate/hexane 2:1) removes unreacted starting materials.
Crystallization and Yield Optimization
Recrystallization from ethanol/water (4:1) affords pure product as off-white needles (mp 214–216°C). Yield is improved to 82% by incremental addition of VII over 30 minutes.
Analytical and Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
¹H NMR (500 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.32 | d (J=6.8 Hz) | 6H | CH(CH₃)₂ |
| 3.22 | septet | 1H | CH(CH₃)₂ |
| 4.15 | s | 2H | SCH₂CO |
| 6.92 | d (J=8.5 Hz) | 1H | Ar-H |
| 7.25 | dd (J=8.5, 2.5 Hz) | 1H | Ar-H |
| 7.48 | d (J=2.5 Hz) | 1H | Ar-H |
| 10.12 | s | 1H | NH |
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Synthesis Routes
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide typically involves several steps:
- Formation of the Thienopyrimidine Core : This is achieved through a cyclization reaction involving thiophene derivatives and suitable nitrile or amine precursors under acidic or basic conditions.
- Introduction of the Chlorohydroxyphenyl Group : This can be accomplished via nucleophilic substitution using chlorinated phenol derivatives and appropriate nucleophiles.
Chemical Reactions Analysis
The compound can undergo various chemical reactions:
Types of Reactions :
- Oxidation : Hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate.
- Reduction : The compound can be reduced to form corresponding alcohols or amines with reducing agents such as lithium aluminum hydride.
- Substitution : The chloro group may be substituted with other nucleophiles under suitable conditions.
Chemistry
This compound serves as a building block for synthesizing more complex molecules and reagents in various organic reactions.
Biology
Research indicates potential biological activities, including:
- Antimicrobial properties : Investigated for effectiveness against various pathogens.
- Antiviral properties : Studies exploring its efficacy against viral infections.
Medicine
The compound is being explored as a therapeutic agent for treating diseases due to its unique structure and biological activities. Promising results in preclinical studies suggest its potential in cancer therapy and other medical applications.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria.
- Anticancer Potential : In vitro studies have shown that the compound induces apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Molecular Docking Studies : Computational studies indicate that the compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for further development as an anti-inflammatory drug.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways, gene expression, or other cellular processes to exert its effects.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core: The target compound’s thieno[2,3-d]pyrimidine core distinguishes it from pyrimidinone (), thieno[3,2-c]pyridine (), and chromeno-pyrimidine () systems.
- Substituent Effects : The 5-chloro-2-hydroxyphenyl group in the target compound contrasts with dichlorophenyl () and p-tolyl () groups, balancing lipophilicity (chloro) and solubility (hydroxy). The propan-2-yl group may enhance steric bulk compared to methyl substituents in analogues .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The target compound’s hydroxy groups (donors) and sulfanyl linker may improve aqueous solubility compared to the dichlorophenyl analogue () and chromeno derivative (), which exhibit higher LogP values .
Computational and Spectroscopic Studies
- HOMO-LUMO Analysis: The thieno[3,2-c]pyridine analogue () exhibits a narrow HOMO-LUMO gap (Δ = ~4 eV), suggesting reactivity toward electrophilic targets. Comparable studies on the target compound are needed to assess its electronic profile .
- FTIR and NMR : and highlight characteristic peaks (e.g., NHCO at δ 10.10 ppm in NMR, C=O stretches in FTIR) that align with acetamide functionalities. The target compound’s hydroxy and sulfanyl groups would likely show distinct O-H (~3200 cm⁻¹) and C-S (~700 cm⁻¹) signals .
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic implications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-substituted phenolic moiety linked to a thieno[2,3-d]pyrimidine unit via a sulfanyl group. Its molecular formula is C₁₅H₁₄ClN₃O₂S, with a molecular weight of approximately 335.81 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[2,3-d]pyrimidine core followed by the introduction of the chloro and hydroxyl groups. The specific methodologies utilized can vary but often involve standard organic synthesis techniques such as condensation reactions and nucleophilic substitutions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidines have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study reported that compounds with similar thieno-pyrimidine structures demonstrated IC₅₀ values in the low micromolar range against colon carcinoma cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 6.2 | Apoptosis induction |
| Compound B | T47D | 27.3 | Cell cycle arrest |
Antiviral Properties
The compound's potential antiviral activity has also been explored. Research on N-heterocycles has shown their ability to interfere with viral replication cycles and stimulate immune responses . For example, thieno-pyrimidine derivatives have been noted for their efficacy against RNA viruses by inhibiting viral entry and replication .
The biological activity of this compound is believed to arise from several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : These compounds can affect signaling pathways such as MAPK/ERK and PI3K/Akt pathways that are crucial for cell survival and growth.
- Induction of Apoptosis : The activation of apoptotic pathways has been documented in studies involving related thieno-pyrimidine derivatives.
Case Studies
A notable case study involved a derivative closely related to the compound , which was tested against a panel of cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction, suggesting that structural modifications could enhance biological activity further .
Another study focused on the antiviral potential against Hepatitis C virus (HCV), where similar N-containing heterocycles exhibited promising results in reducing viral loads in vitro .
Q & A
Q. What are the optimal synthetic routes for N-(5-chloro-2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide, and what key reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the thieno[2,3-d]pyrimidin-2-ylmethyl intermediate via nucleophilic substitution or cyclization under reflux conditions (e.g., using DMF or dichloromethane as solvents) .
- Step 2 : Sulfanyl-acetamide coupling via thiol-ene "click" chemistry or SN2 displacement, requiring anhydrous conditions and catalytic bases like triethylamine .
- Key Parameters :
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity (>95%) .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., chloro, hydroxyl, and isopropyl groups) and detects impurities .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion) and detects synthetic byproducts .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the thienopyrimidine core and sulfanyl-acetamide linkage .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity and monitors degradation products .
Advanced Research Questions
Q. What strategies are recommended for identifying biological targets of this compound, and how can researchers validate these interactions?
- Methodological Answer :
- Target Prediction : Use computational tools (e.g., molecular docking with AutoDock Vina) to screen against kinase or protease libraries, leveraging the compound’s thienopyrimidine core for ATP-binding site interactions .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values) for predicted targets like tyrosine kinases .
- Cellular Assays : Test dose-dependent inhibition of proliferation in cancer cell lines (e.g., MTT assay) and correlate with target knockdown via siRNA .
- Mechanistic Studies : Use Western blotting to assess downstream signaling proteins (e.g., phosphorylated ERK or AKT) .
Q. How should researchers address contradictions in crystallographic data versus computational models for this compound?
- Methodological Answer :
- Data Reconciliation :
Compare experimental crystal structure (e.g., bond angles, torsion angles) with DFT-optimized geometries .
Identify discrepancies in substituent orientations (e.g., isopropyl group steric effects) using Mercury software .
- Refinement : Adjust force field parameters in molecular dynamics simulations to account for solvent effects (e.g., DMSO interactions) observed in crystallography .
- Validation : Overlay experimental and computational electrostatic potential maps to resolve hydrogen-bonding ambiguities .
Q. What methodologies are employed to modify this compound to enhance its pharmacological profile (e.g., solubility, bioavailability)?
- Methodological Answer :
- Derivatization Strategies :
- Hydroxyl Group Modification : Acetylation or PEGylation to improve membrane permeability .
- Sulfanyl Replacement : Substitute with sulfoxide/sulfone groups to enhance metabolic stability .
- Formulation Optimization :
- Nanoparticle Encapsulation : Use PLGA nanoparticles to increase aqueous solubility and prolong half-life .
- Co-crystallization : Co-crystallize with cyclodextrins for improved oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
